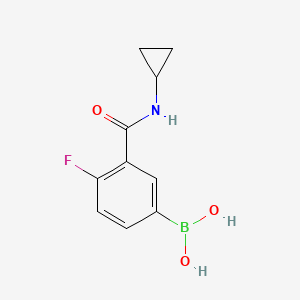

(3-(环丙基氨基甲酰)-4-氟苯基)硼酸

描述

“(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydrogen atoms and one oxygen atom . They are known for their versatility in synthetic chemistry and their importance in the field of biomaterials .

Molecular Structure Analysis

Boronic acids have a unique molecular structure that makes them an important functional group in synthetic chemistry . They are often used in Pd-catalyzed C─C Suzuki-Miyaura couplings, which brought boronate esters into vogue . Other transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Chemical Reactions Analysis

Boronic acids are mild electrophiles and are often investigated as reversible covalent inhibitors . They have been used in various chemical reactions, including cross-coupling reactions . The boronic acid moiety has become a very important functional group due to its versatility and the variety of reactions it can participate in .

Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties that make them versatile in various applications . They are known for their ability to bind with biologically relevant diols, which has led to their use in the creation of hydrogels with dynamic covalent or responsive behavior .

科学研究应用

合成和材料应用

硼酸在有机合成中至关重要,尤其是在交叉偶联反应(如铃木反应)中,该反应有助于形成碳碳键。这种能力对于合成复杂分子(包括药物和天然产物)至关重要。具体而言,硼酸促进了联芳基结构的形成,联芳基结构是许多药物和有机材料中的常见骨架 (Sasmita Das 等,2003; 孙海霞等,2015)。

在材料科学领域,硼酸已被用于开发在生理 pH 值下工作的葡萄糖传感材料,利用了它们与糖类形成可逆共价键的能力。这一特性对于构建生物传感器和其他可以监测生物液体中葡萄糖水平的装置至关重要 (Sasmita Das 等,2003)。

生物应用

苯基硼酸作为结合二醇的重要配体,这一功能已被用于糖类识别。这一特性支撑了用于检测和量化生物分子的新型材料的开发。例如,将苯基硼酸与聚乙二醇等聚合物偶联,可以将单壁碳纳米管 (SWNT) 分散在水溶液中,并利用它们在与糖类结合时近红外荧光猝灭,展示了一种选择性糖类检测方法 (B. Mu 等,2012)。

此外,硼酸衍生物已在用于碳水化合物识别的基于荧光的化学传感器中显示出潜力。这些传感器可以根据硼与二醇或三醇单元的结合来区分碳水化合物,从而提供碳水化合物的立体化学信息。这一应用对于需要精确分子检测的生化和医学研究非常重要 (David Oesch & N. Luedtke,2015)。

传感和检测

硼酸与二醇相互作用的独特能力已被用于传感应用中,特别是用于检测细菌等生物实体。通过将 3-氨基苯基硼酸固定在金电极上,研究人员开发了一种亲和传感器,能够通过与细菌细胞壁上的二醇基团结合反应来检测细菌。这项技术可以彻底改变各种水体中细菌的检测,展示了硼酸在环境监测和公共卫生中的多功能性 (Rodtichoti Wannapob 等,2010)。

作用机制

The mechanism of action of boronic acids is often related to their ability to form reversible covalent bonds with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . This property has made them useful in the field of biomaterials and in the development of reversible covalent inhibitors .

安全和危害

Boronic acids, including “(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid”, should be handled with care. They may pose certain hazards, such as damaging fertility or the unborn child . It is recommended to obtain special instructions before use, use personal protective equipment as required, and avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

The future of boronic acids looks promising, with ongoing research into their synthesis and applications . Their compatibility with free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules is being investigated . This could potentially lead to the discovery of new drugs and biomaterials .

属性

IUPAC Name |

[3-(cyclopropylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BFNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPZSWXIIAPJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)

![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)